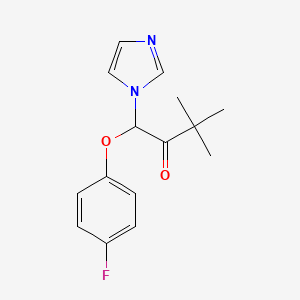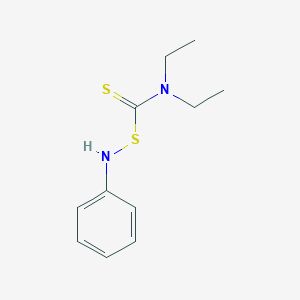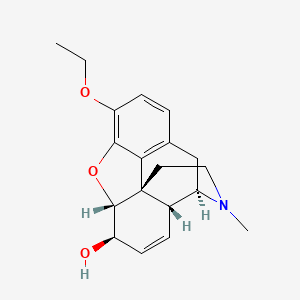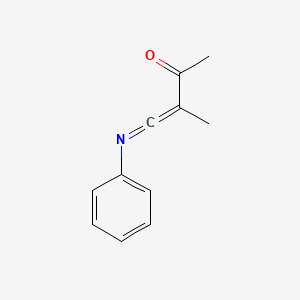
5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid is an organic compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes two hydroxyethyl groups and a carboxylic acid group attached to the xanthene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by oxidation and hydrolysis steps. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the xanthene core can be reduced to form alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may produce alcohols.
Applications De Recherche Scientifique
5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various xanthene derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and fluorescent markers.
Mécanisme D'action
The mechanism of action of 5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthene: The parent compound of the xanthene family, known for its fluorescent properties.
Fluorescein: A well-known xanthene derivative used as a fluorescent dye.
Rhodamine: Another xanthene derivative with applications in fluorescence microscopy and cell imaging.
Uniqueness
5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl groups enhance its solubility and reactivity, while the carboxylic acid group allows for further derivatization and conjugation with other molecules.
Propriétés
Numéro CAS |
50541-62-3 |
|---|---|
Formule moléculaire |
C18H16O6 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
5,7-bis(1-hydroxyethyl)-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C18H16O6/c1-8(19)11-6-12(9(2)20)17-14(7-11)16(21)13-5-10(18(22)23)3-4-15(13)24-17/h3-9,19-20H,1-2H3,(H,22,23) |
Clé InChI |
KXGMHQQEDZLNFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C(=C1)C(C)O)OC3=C(C2=O)C=C(C=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)

![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)

![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)



![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)



